molecular formula C12H19N3O B3918491 N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide

N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide

Cat. No. B3918491
M. Wt: 221.30 g/mol
InChI Key: PZWHDYIDCRUOLU-UHFFFAOYSA-N
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Description

N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide, also known as MPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. MPMB belongs to the family of amides and has a molecular formula of C15H22N2O.

Mechanism of Action

The mechanism of action of N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is not fully understood, but it is believed to involve the inhibition of amyloid-beta peptide aggregation and the modulation of oxidative stress and inflammation. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to bind to amyloid-beta peptides and prevent their aggregation, which may help to reduce the formation of amyloid plaques in the brain. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide also has antioxidant properties, which may help to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit amyloid-beta peptide aggregation, reduce oxidative stress and inflammation, and have neuroprotective effects. In addition, N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have a low toxicity profile, making it a potentially safe and effective treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide. One area of interest is its potential use in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide may also have applications in the field of cancer research, as it has been shown to have anticancer properties. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide and its potential side effects.

Scientific Research Applications

N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has shown promising results in scientific research, particularly in the field of medicine. It has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to be involved in the pathogenesis of Alzheimer's disease. In addition, N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of Parkinson's disease.

properties

IUPAC Name

N-methyl-3-[methyl(pyridin-4-ylmethyl)amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-10(8-12(16)13-2)15(3)9-11-4-6-14-7-5-11/h4-7,10H,8-9H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWHDYIDCRUOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC)N(C)CC1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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